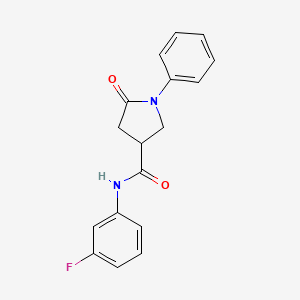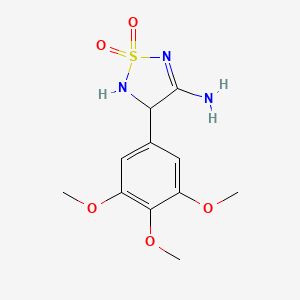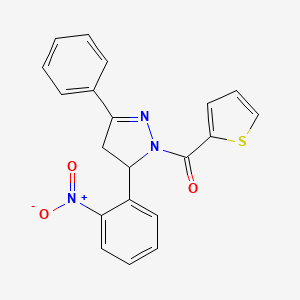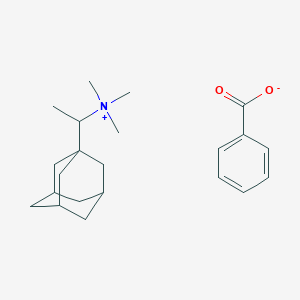![molecular formula C19H16N2O3 B5149730 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as NBPT, is a chemical compound that has gained significant attention in the field of agriculture due to its ability to inhibit the activity of urease enzymes. Urease enzymes are responsible for converting urea into ammonia, which can lead to nitrogen loss in soil and subsequent environmental pollution. NBPT has been shown to be an effective inhibitor of urease activity, making it a promising tool for reducing nitrogen loss and improving crop yields.
Mecanismo De Acción
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione functions as a competitive inhibitor of urease enzymes, binding to the active site of the enzyme and preventing the conversion of urea into ammonia. This inhibition results in a reduction in nitrogen loss and an increase in the availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on soil microbial activity and does not appear to have any negative effects on plant growth or development. Additionally, this compound has been shown to be non-toxic to humans and animals, further supporting its potential as a safe and effective tool for agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione in lab experiments is its ability to inhibit urease activity in a highly specific manner, allowing for precise control over nitrogen availability. However, one limitation is that this compound may not be effective in all soil types and under all environmental conditions, highlighting the need for further research and optimization.
Direcciones Futuras
Future research on 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione could focus on optimizing its use in different soil types and environmental conditions, as well as investigating its potential use in other crops and agricultural systems. Additionally, further studies could explore the potential for combining this compound with other fertilizers and pesticides to enhance crop yields and reduce environmental impact. Overall, this compound represents a promising tool for improving nitrogen management in agriculture and warrants further investigation.
Métodos De Síntesis
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can be synthesized through a multi-step process involving the reaction of naphthalene-2,3-diamine with tert-butyl chloroformate, followed by the addition of phthalic anhydride and subsequent cyclization to form the indazole ring. The final product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been extensively studied for its potential use in agriculture as a urease inhibitor. Numerous studies have demonstrated its effectiveness in reducing nitrogen loss in soil and improving crop yields, particularly in crops such as wheat, corn, and rice. Additionally, this compound has been shown to have minimal impact on soil microbial activity and can be safely used in conjunction with other fertilizers and pesticides.
Propiedades
IUPAC Name |
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-18(24)13-9-8-12-14(15(13)20-21)17(23)11-7-5-4-6-10(11)16(12)22/h4-9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORUOLICSOMHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
